![molecular formula C23H19N3O2 B306756 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide](/img/structure/B306756.png)
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its biological activities by interacting with specific cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide has been shown to exhibit biochemical and physiological effects in various experimental models. For example, it has been reported to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide in lab experiments is its potential as a versatile chemical tool for studying various biological processes. However, one limitation is the need for further research to fully understand its mechanism of action and potential toxicity.
Future Directions
There are several future directions for the study of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide. These include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
2. Studying its interactions with specific cellular targets to better understand its mechanism of action.
3. Developing more efficient synthesis methods to produce the compound at a larger scale.
4. Exploring its potential as a fluorescent probe for the detection of other biomolecules or metal ions.
5. Conducting further toxicity studies to assess its safety for potential clinical use.
Conclusion:
In conclusion, 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Despite the need for further research to fully understand its mechanism of action and potential toxicity, this compound has shown to exhibit various biological activities that warrant further investigation.
Synthesis Methods
The synthesis of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide involves the reaction between 3-quinolinecarboxaldehyde, 5-phenyl-2-furaldehyde, and 2,6-dimethylcarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antibacterial, and antifungal activities. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
properties
Product Name |
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide |
|---|---|
Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2,6-dimethyl-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-15-8-10-21-18(12-15)13-20(16(2)25-21)23(27)26-24-14-19-9-11-22(28-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,26,27)/b24-14+ |
InChI Key |
MGQOSXKWSIXLCQ-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4 |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
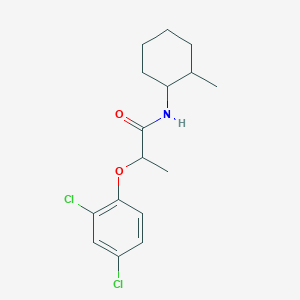
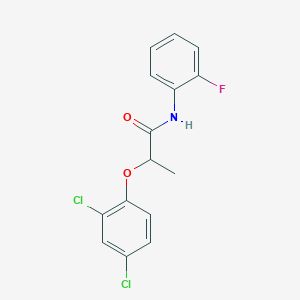

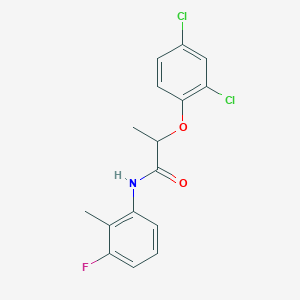
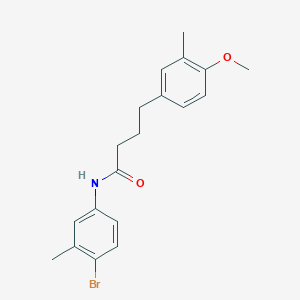
![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)
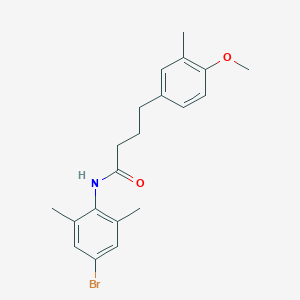
![(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306693.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)